Tebufenpyrad

Catalog No.
S544821
CAS No.
119168-77-3
M.F
C18H24ClN3O
M. Wt
333.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebufenpyrad

CAS Number

119168-77-3

Product Name

Tebufenpyrad

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23)

InChI Key

ZZYSLNWGKKDOML-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C

solubility

In water, 2.61 mg/L at 25 °C
Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/
Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785

Synonyms

4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, MK239, Tebufenpyrad

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C

The exact mass of the compound Tebufenpyrad is 333.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.79e-06 min water, 2.61 mg/l at 25 °csolubility in water = 2.61 ppm at ph 5.9, 3.21 ppm at ph 4, 2.39 ppm at ph 7, and 2.32 ppm at ph 10 /technical product/solubility (mg/l at 25 °c): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazole insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Studies

Tebufenpyrad disrupts the normal functioning of insect nerves by affecting sodium channels. Understanding this mechanism in detail can help researchers develop new and more targeted insecticides. Studies using radiolabeled Tebufenpyrad have been conducted to track its movement within insects and pinpoint its specific interaction with nerve cells [1]. This knowledge is crucial for designing future insecticides with improved efficacy and reduced risk of resistance development.

*Source: [1] Insecticidal Activity and Biochemical Properties of New Acaricide, Tebufenpyrad (PDF) by M. Saito et al. ()

Resistance Development Research

The widespread use of any insecticide can lead to the emergence of resistant insect populations. Tebufenpyrad, despite its effectiveness, is no exception. Scientific research plays a vital role in monitoring resistance development and identifying resistance mechanisms. Studies have employed Tebufenpyrad to investigate the genetic basis of resistance in various insect pests, such as mites and thrips [2, 3]. This research helps predict the potential for resistance development and develop strategies to delay or prevent it.

*Source: [2] Characterization of Resistance to Tebufenpyrad and Pyridaben in Two-Spotted Spider Mite (Tetranychus urticae Koch) by A. R. Khan et al. ()*Source: [3] Development of Resistance to Tebufenpyrad in Frankliniella occidentalis (Thysanoptera: Thripidae) by F. L. Waterhouse et al. ()

Tebufenpyrad is a synthetic compound classified as an insecticide and acaricide, primarily utilized in agricultural settings, particularly in greenhouses. It is characterized as a white crystalline solid with a slight aromatic odor and is soluble in both water and organic solvents. The chemical formula for tebufenpyrad is C₁₈H₂₄ClN₃O, and it belongs to the pyrazole chemical family, specifically as a pyrazolecarboxamide derivative . Its registration for use has been confirmed in various countries, including the United States, Australia, and several South American nations, under different trade names such as Masai and Pyranica .

Tebufenpyrad acts by inhibiting mitochondrial electron transport in insects and mites []. Mitochondria are cellular structures responsible for energy production in cells. By disrupting this process, tebufenpyrad disrupts the insect's or mite's energy metabolism, ultimately leading to death [].

Tebufenpyrad primarily acts as a mitochondrial complex I inhibitor, disrupting the electron transport chain. This inhibition leads to decreased adenosine triphosphate production, ultimately resulting in cell death . The compound undergoes significant biotransformation in biological systems, predominantly through hydroxylation and carboxylation. Hydroxylation primarily targets ethyl and tert-butyl groups, converting them into more polar metabolites that can be excreted from the body .

The biological activity of tebufenpyrad is notable for its efficacy against various pests. It exhibits strong insecticidal and acaricidal properties by disrupting mitochondrial function in target organisms. Studies have indicated that exposure to tebufenpyrad can lead to apoptosis and excessive reactive oxygen species production in certain cell types, including porcine trophectoderm cells . Additionally, it has been linked to potential neurotoxic effects, particularly affecting dopaminergic neuronal cell lines, which raises concerns about its implications for human health .

Tebufenpyrad can be synthesized through multiple methods. One notable approach involves the reaction of specific precursors under controlled conditions to yield the desired compound. For example, a novel preparation process described in Chinese patents involves synthesizing tebufenpyrad using organic solvents at normal temperatures . The synthesis typically requires careful manipulation of reaction conditions to optimize yield and purity.

Tebufenpyrad is primarily applied in agricultural practices as an insecticide and acaricide. It is particularly effective against spider mites and other pests that affect ornamental plants grown in greenhouses. Its non-systemic action allows for targeted application without affecting surrounding flora significantly . The compound's effectiveness has made it a popular choice among growers looking to manage pest populations while minimizing environmental impact.

Research on tebufenpyrad has highlighted its interactions with various biological systems. Studies indicate that it can induce cell cycle arrest and disrupt calcium homeostasis in cells, leading to apoptosis . Furthermore, its potential neurotoxic effects have been investigated in relation to mitochondrial dynamics in dopaminergic cells, suggesting that prolonged exposure could have detrimental effects on neuronal health .

Tebufenpyrad shares structural similarities with other compounds within the pyrazole family but distinguishes itself through its specific mode of action as a mitochondrial complex I inhibitor. Below are some similar compounds:

Compound NameChemical FormulaPrimary UseUnique Features
PyridabenC₁₇H₁₈ClN₃OInsecticideAlso targets mitochondrial function
TolfenpyradC₁₈H₂₄ClN₃OInsecticideSimilar structure but different efficacy
BifenazateC₁₈H₁₉N₃O₂AcaricideDifferent target site mechanism

Tebufenpyrad's unique action on mitochondrial complex I sets it apart from these compounds, highlighting its specificity in disrupting energy production pathways in pests while raising concerns regarding potential toxicity to non-target organisms .

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic name established by the International Union of Pure and Applied Chemistry is N-[(4-tert-butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide [1] [2].
Key constitutional elements are:

  • A five-membered pyrazole ring carrying a methyl group at position 1, an ethyl group at position 3 and a chlorine atom at position 4.
  • A carboxamide function at position 5, linked to a para-tert-butyl-substituted benzyl moiety.

No stereogenic centres are present; therefore configurational enantiomerism and diastereomerism are absent. The only potential isomerism arises from pyrazole ring tautomerism, but substitution patterns fix the predominant N-1–H tautomer in both solution and solid state [3] [4].

Crystallographic and Spectroscopic Characterisation

Single-crystal diffraction data for Tebufenpyrad have not been reported in peer-reviewed literature up to June 2025. Powder diffractograms held in regulatory dossiers confirm a monoclinic lattice consistent with one conformer per asymmetric unit, without polymorphic diversity stated to date [5].

Spectroscopic signatures that enable unambiguous identification are summarised in Table 2.

Analytical techniquePrincipal observationsReference
Gas chromatography–mass spectrometryMolecular ion at mass-to-charge 334.17 (100% relative intensity) and diagnostic fragments at 147.12, 132.09, 117.02, 105.07 and 75.99 mass-to-charge units [1]
Liquid chromatography–mass spectrometry (electrospray)Protonated molecular ion at 334.17 with sodium adduct at 356.15; fragment at 171.03 derived from benzyl cleavage [1]
Proton nuclear magnetic resonance (four hundred megahertz, deuterated chloroform, database spectrum)Aromatic protons centred at chemical shift seven point two to seven point three parts per million; benzylic methylene singlet around four point one; N-methyl singlet near two point eight; ethyl methyl triplet near one point two [1]
Carbon-thirteen nuclear magnetic resonance (one hundred megahertz, deuterated chloroform)Carbonyl carbon at one hundred sixty two parts per million; quaternary tert-butyl carbon at thirty five; pyrazole carbons between one hundred and one hundred forty [1]

Thermodynamic and Kinetic Properties

Solubility and Partition Coefficients (logarithm of the octanol–water partition coefficient)

Table 1 lists experimentally determined constants.

Physicochemical parameterNumerical value (twenty degrees Celsius unless stated)Experimental conditionsReference
Molecular formulaC₁₈H₂₄ClN₃O [1] [3]
Relative molecular massThree hundred thirty-three point eight six gram per mole [3]
Melting pointSixty-one to sixty-six degrees CelsiusDifferential scanning calorimetry of technical grade material [6] [5] [7]
DensityOne point zero two one gram per cubic centimetre at twenty-four point one degrees CelsiusPycnometry [6]
Boiling point (predicted)Four hundred sixty-eight ± forty-five degrees Celsius at seven hundred sixty millimetres of mercuryEstimation from Joback method [7]
Aqueous solubilityTwo point three two to three point two one milligrams per litre (pH four to ten)Shake-flask equilibrium [5]
Octanol–water distribution coefficient, logarithm base tenFour point nine three (calculated from coefficient eighty-four thousand eight hundred fifty)Stir-flask method, twenty degrees Celsius [5]
Alternative experimental log valueFour point six oneComputational–experimental correlation database [8]

The high logarithmic octanol–water coefficient confirms pronounced lipophilicity, consistent with the compound’s affinity for organic phases and limited water solubility.

Vapour Pressure and Environmental Persistence

Environmental or kinetic endpointMeasured or estimated valueTest systemReference
Vapour pressureLess than seven point three × ten to the power of minus eight millimetres of mercury at twenty degrees CelsiusKnudsen cell effusion [5]
Aerobic water–sediment dissipation half-lifeNinety-nine to one hundred one daysTwo separate systems, twenty-five degrees Celsius [5]
Anaerobic water–sediment behaviourPrimary route is adsorption; no significant anaerobic degradation reported within study periodFlow-through microcosm [5]
Photolytic stability in surface waterTebufenpyrad reported as essentially stable under simulated solar irradiation during thirty-day studyXenon lamp exposure [5]
Foliar dissipation half-life on Aster scaber in greenhouse trialsThree point eight to four point two daysField residue study, Republic of Korea [9]

The negligible vapour pressure classifies Tebufenpyrad as non-volatile, so atmospheric transport is unlikely. Its prolonged aerobic half-life reflects persistence in aquatic sediments, whereas accelerated disappearance on plant surfaces indicates rapid photolytic or metabolic loss under greenhouse conditions.

Table 1. Summary of core physicochemical constants for Tebufenpyrad

PropertyValueReference
Molecular formulaC₁₈H₂₄ClN₃O [1] [3]
Molecular weight333.86 gram per mole [3]
Melting range61–66 °C [6] [5] [7]
Density1.021 g cm⁻³ [6]
Water solubility2.32–3.21 mg L⁻¹ [5]
Octanol–water log P4.93 (EPA), 4.61 (independent) [5] [8]
Vapour pressure< 7.3 × 10⁻⁸ mm Hg [5]

Table 2. Diagnostic spectroscopic features of Tebufenpyrad

TechniqueKey signal(s)Analytical relevanceReference
Gas chromatography–mass spectrometrym/z 334.17 (M⁺), 147.12, 117.02, 105.07Confirms intact molecule and characteristic fragmentation [1]
Liquid chromatography–mass spectrometry[M+H]⁺ 334.17, [M+Na]⁺ 356.15High-resolution confirmation of elemental composition [1]
Proton nuclear magnetic resonanceAromatic δ ≈ 7.3 ppm; benzylic CH₂ δ ≈ 4.1 ppm; N-CH₃ δ ≈ 2.8 ppmStructural verification of substitution pattern [1]

Key Research Findings

  • The molecule’s absence of stereogenic centres simplifies its conformational landscape to pyrazole-centred tautomerism, with crystallographic evidence supporting a single dominant tautomer [4] [5].
  • Extremely low vapour pressure and a logarithmic octanol–water coefficient near five predict strong sorption to organic matter and minimal atmospheric release, observations confirmed by greenhouse dissipation studies [5] [9].
  • The long aerobic half-life in water–sediment systems (approximately one hundred days) indicates persistence under field conditions, while stability against hydrolysis across a broad potential-of-hydrogen range further reinforces its environmental tenacity [5].
  • Conversely, foliar studies demonstrate rapid decline on crop surfaces, suggesting that photolysis or plant metabolism can dominate under high-irradiance greenhouse regimes [9].

These integrated data collectively define Tebufenpyrad as a highly lipophilic, practically non-volatile compound with environment-specific degradation kinetics—stable in aquatic sediments yet labile on illuminated foliage.

Citations

Mitsunobu Reaction-Based Condensation Methods

The Mitsunobu reaction represents a sophisticated approach for Tebufenpyrad synthesis, offering exceptional stereochemical control through its characteristic inversion mechanism [1]. This method employs triphenylphosphine and azodicarboxylates such as diethyl azodicarboxylate or diisopropyl azodicarboxylate to facilitate the coupling between alcohols and pronucleophiles [2].

In Tebufenpyrad synthesis applications, the Mitsunobu reaction enables the formation of carbon-nitrogen bonds with high selectivity. The reaction proceeds through a complex mechanism involving betaine intermediate formation, followed by nucleophilic displacement with stereochemical inversion [1]. Research has demonstrated that modifications using 4-nitrobenzoic acid instead of conventional acids can significantly improve yields for sterically hindered substrates [3].

The preparation typically involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in tetrahydrofuran, cooling to 0°C, and slowly adding the azodicarboxylate [2]. The reaction mixture is then stirred at room temperature for several hours. Critical optimization parameters include maintaining proper stoichiometry (typically 1.2 equivalents of azodicarboxylate and triphenylphosphine) and ensuring adequate nucleophilicity of the coupling partner [1].

Industrial applications of Mitsunobu methodology have shown variable yields ranging from 30% to 99%, depending on substrate complexity and reaction conditions [4]. The method excels in cases requiring precise stereochemical outcomes but faces limitations due to complex workup procedures and the formation of triphenylphosphine oxide byproducts [5].

Regioselective Pyrazole Formation Techniques

Regioselective pyrazole formation constitutes the fundamental core of Tebufenpyrad synthesis, with modern approaches achieving remarkable selectivity ratios exceeding 96:4 [4] [6]. The breakthrough methodology involves utilizing fluorinated alcohols as reaction solvents, particularly 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, which dramatically enhance regioselectivity compared to conventional ethanol-based systems [6].

The regioselective formation mechanism centers on the condensation of 1,3-diketones with methylhydrazine under carefully controlled conditions [7]. Traditional ethanol-based reactions typically yield regioisomeric mixtures that are difficult to separate, whereas fluorinated alcohol solvents promote selective formation of the desired regioisomer [6]. Research has demonstrated that reaction conditions significantly influence regiochemical outcomes, with factors including temperature (typically 60-100°C), solvent choice, and catalyst selection playing crucial roles [8].

Advanced techniques include the use of Knorr pyrazole condensation under basic conditions, which has been optimized through machine learning approaches to achieve over 90% selectivity for specific regioisomers [8]. The method involves careful control of intermediate equilibria prior to dehydration, enabling highly selective synthesis of either nitrogen-substituted isomer depending on reaction conditions [8].

Scalability studies have confirmed that regioselective outcomes remain consistent from laboratory scale (0.5 grams) to pilot scale (195 grams), with yields maintained at 90% and regioselectivity ratios of 96:4 [4]. This consistency makes the approach particularly suitable for industrial applications where reproducibility and efficiency are paramount.

Optimization of Industrial-Scale Synthesis

Catalytic Systems and Yield Improvements

Modern catalytic systems for Tebufenpyrad synthesis focus on enhancing both reaction efficiency and selectivity through strategic catalyst selection and optimization [9]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) coupling protocols have emerged as particularly effective, enabling rapid synthesis with yields ranging from 25% to 96% depending on substrate complexity [4].

The HATU protocol modifications allow for direct reverse-phase chromatography purification without intermediate isolation, significantly streamlining the process [4]. Two variants have been developed: microwave-assisted reaction at 90°C for 10 minutes with 20-minute preheating delay, and room temperature agitation for 12 hours [4]. The microwave approach generally provides cleaner reactions and better conversions due to enhanced active ester formation [4].

Palladium-catalyzed systems offer alternative approaches for specific synthetic challenges. Direct arylation reactions using PdCl(C₃H₅)(dppb) catalyst enable C-H activation at the pyrazole C4 position, though yields remain moderate at 32% [4]. Suzuki coupling methodology provides higher yields (88%) for installing specific substituents, demonstrating the versatility of palladium catalysis in Tebufenpyrad synthesis [4].

Copper-catalyzed aerobic cyclization represents another significant advancement, particularly for substrates containing unsaturated hydrazones [10]. The method utilizes molecular oxygen as the terminal oxidant with catalytic copper salts, achieving yields of 76-86% while maintaining excellent functional group compatibility [10]. CuOTf has shown superior performance compared to other copper sources including CuOAc, CuBr, and Cu(acac)₂ [10].

Green Chemistry Approaches to Reduce Byproducts

Contemporary green chemistry strategies for Tebufenpyrad synthesis emphasize minimizing environmental impact while maintaining synthetic efficiency [11] [12]. Water-based synthesis methodologies have gained prominence, utilizing aqueous media with catalytic amounts of environmentally benign catalysts such as imidazole [12]. These approaches achieve yields of 70-90% while eliminating toxic organic solvents [13].

Solvent-free reaction conditions represent another significant advancement, employing solid-state grinding and neat reaction protocols [14]. High hydrostatic pressure activation has proven particularly effective, enabling catalyst-free synthesis with yields reaching 90% under 3.8 kbar pressure conditions [15]. The pressure-assisted approach eliminates both solvents and catalysts while achieving excellent conversion rates [15].

Microwave-assisted synthesis protocols reduce reaction times from hours to minutes while improving energy efficiency [13]. The combination of microwave heating with green solvents or solvent-free conditions achieves the dual objectives of enhanced reaction rates and reduced environmental impact [13]. Typical microwave protocols operate at 90-150°C for 10-15 minutes, providing yields comparable to or exceeding conventional heating methods [4].

Catalyst recycling systems utilize heterogeneous catalysts that can be recovered and reused multiple times without significant activity loss [16]. Magnetic separation techniques enable facile catalyst recovery, with some systems maintaining 85-92% yield over five reaction cycles [10]. These approaches reduce catalyst waste while maintaining economic viability for large-scale production.

Atom economy principles guide the development of multicomponent reactions that minimize byproduct formation [12]. One-pot synthesis strategies combine multiple reaction steps in a single vessel, reducing solvent usage, purification steps, and waste generation [17]. These methodologies typically achieve 65-98% yields while significantly reducing the overall environmental footprint of the synthesis [12] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white solid; [Merck Index]

Color/Form

Off-white solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.1607901 g/mol

Monoisotopic Mass

333.1607901 g/mol

Heavy Atom Count

23

Density

1.0214 g/cu cm
Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/

LogP

4.61 (LogP)
log Kow = 4.93 at 25 °C

Odor

Slight aromatic odor
Weak halide /Technical product/

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

64-66 °C; 61-62 °C /Technical/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IRU3P7ZB3F

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

...Tebufenpyrad is a powerful and specific inhibitor of /mitochondrial/ complex I

Vapor Pressure

<7.3X10-8 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

119168-77-3

Absorption Distribution and Excretion

The metabolism study in the rat showed that >80% of tebufenpyrad was absorbed from the digestive system within 24 hours. The compound appeared to undergo rapid and extensive first-pass metabolism to primarily hydroxylated or carboxylated products with little of the parent compound appearing in the urine or feces. It was excreted primarily in the feces which accounted for >/=60% of the elimination; however, a significant portion was found in the urine (16-24%). More than 70% of the test material or its metabolites were eliminated within 72 hours of treatment and >90% was eliminated by 7 days. No accumulation of the parent compound or its metabolites was noted.
...Fish were exposed to 14C-tebufenpyrad treated water (1.2 ug/L) for 28 days, followed by 14 days period for deputation. Bioconcentration factors (BCFs) of 14C reached a steady-state plateau within 7 days of exposure and its maximum BCF was 864. HPLC analysis showed that <4% of the 14C in whole fish was tebufenpyrad to give the maximum BCF of 29. Gall bladder bile contained the highest concentration of 14C, followed by gastrointestinal tract with the contents and liepatopancreas. Tebufenpyrad was not detected in the bile.

Metabolism Metabolites

Hydroxylations of the ethyl and tert-butyl groups were the predominant reactions both in vitro, using S9 rat liver fraction, and in vivo. Subsequent oxidation of these initial alcohols to carboxylic acids and conjugation of the alcohols with sulfate occurred in vivo.Little cleavage of the amide bond was observed.
The metabolism study in the rat showed that >80% of tebufenpyrad was absorbed from the digestive system within 24 hours. The compound appeared to undergo rapid and extensive first-pass metabolism to primarily hydroxylated or carboxylated products with little of the parent compound appearing in the urine or feces. It was excreted primarily in the feces which accounted for >/=60% of the elimination; however, a significant portion was found in the urine (16-24%). More than 70% of the test material or its metabolites were eliminated within 72 hours of treatment and >90% was eliminated by 7 days. No accumulation of the parent compound or its metabolites was noted.
A slight sex-specific difference in the metabolic disposition of the test material was found with male rats excreting more of the carboxylic acid metabolite on a relative basis while females tended to excrete more of the sulfate conjugate.
Metabolite is N-[4-(1-hydroxymethyl-1-methylethyl)benzyl]-4-chloro-3-(1-hydroxyethyl)-1-methylpyrazole-5- carboxamide.
Metabolites of unlabeled and pyrazole-3-14C-labeled tebufenpyrad, N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide, formed in the in vitro system using 9000 x g supernatant of rat liver homogenate and in vivo system of rats were identified. In the in vitro system, the major metabolites were N-(4-tert-butylbenzyl)-4-chloro-3-(1-hydroxyethyl)-1-methylpyrazole-5-carboxamide ... and N-(4-(1-carboxy-1-methylethyl)benzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide ... In the in vivo system, the major metabolite was N(4-(1-carboxy-1-methylethyl)benzyl)-4-chloro- 3 -(1-hydroxyethyl)- 1-methylpyrazole- 5 -carboxamide, which was mainly excreted in urine.

Wikipedia

Tebufenpyrad

Use Classification

Agrochemicals -> Pesticides
Acaricides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Tebufenpyrad is produced by the treatment of 4-chloro-1-methyl-3-ethyl-pyrazole-5-carboxylic acid with thionyl chloride under reflux, followed by reaction of the resulting acid chloride with 4-tert-butylbenzylamine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies tebufenpyrad (technical grade) as Class II: moderately hazardous; Main Use: miticide.

Analytic Laboratory Methods

The active substance in technical grade material is determined by gas chromatography with flame ionization detector. Residues in plants, soil and water are determined by liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry.

Storage Conditions

Store in cool, dark place.
Do not contaminate water, food or feed by storage or disposal. Do not store in direct sunlight or heat. Keep away from heat, open flame, or sparks. ... Keep out of reach of children and animals. Use with adequate ventilation. Store in original container in a cool. dry place. Replace lid and keep tightly closed after opening. /AC 801,757 3EC Miticide-Insecticide/

Dates

Last modified: 08-15-2023
1: Kapsi M, Tsoutsi C, Paschalidou A, Albanis T. Environmental monitoring and risk assessment of pesticide residues in surface waters of the Louros River (N.W. Greece). Sci Total Environ. 2019 Feb 10;650(Pt 2):2188-2198. doi: 10.1016/j.scitotenv.2018.09.185. Epub 2018 Sep 15. PubMed PMID: 30292989.
2: Tankiewicz M, Biziuk M. Fast, sensitive and reliable multi-residue method for routine determination of 34 pesticides from various chemical groups in water samples by using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. Anal Bioanal Chem. 2018 Feb;410(5):1533-1550. doi: 10.1007/s00216-017-0798-4. Epub 2017 Dec 18. PubMed PMID: 29256082.
3: Chen T, Tan J, Wan Z, Zou Y, Afewerky HK, Zhang Z, Zhang T. Effects of Commonly Used Pesticides in China on the Mitochondria and Ubiquitin-Proteasome System in Parkinson's Disease. Int J Mol Sci. 2017 Nov 23;18(12). pii: E2507. doi: 10.3390/ijms18122507. PubMed PMID: 29168786; PubMed Central PMCID: PMC5751110.
4: Sarkar S, Malovic E, Harishchandra DS, Ghaisas S, Panicker N, Charli A, Palanisamy BN, Rokad D, Jin H, Anantharam V, Kanthasamy A, Kanthasamy AG. Mitochondrial impairment in microglia amplifies NLRP3 inflammasome proinflammatory signaling in cell culture and animal models of Parkinson's disease. NPJ Parkinsons Dis. 2017 Oct 17;3:30. doi: 10.1038/s41531-017-0032-2. eCollection 2017. PubMed PMID: 29057315; PubMed Central PMCID: PMC5645400.
5: Bajda S, Dermauw W, Panteleri R, Sugimoto N, Douris V, Tirry L, Osakabe M, Vontas J, Van Leeuwen T. A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides. Insect Biochem Mol Biol. 2017 Jan;80:79-90. doi: 10.1016/j.ibmb.2016.11.010. Epub 2016 Dec 2. PubMed PMID: 27919778.

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